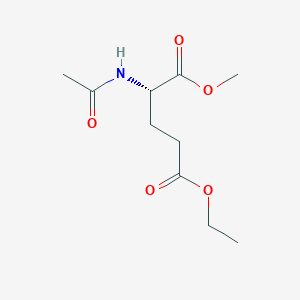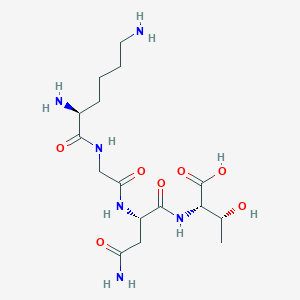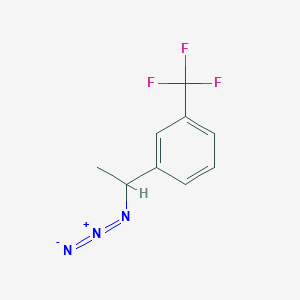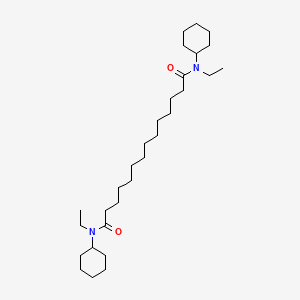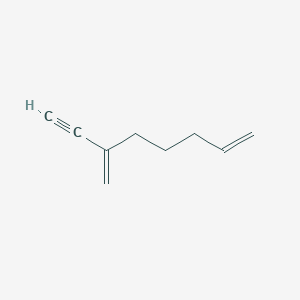![molecular formula C18H17ClN2OS B14213824 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- CAS No. 540740-78-1](/img/structure/B14213824.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is a compound belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor .
准备方法
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves several steps. One common method includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an amine in the presence of dry dichloromethane, lutidine, and a coupling reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines. Substitution reactions often involve the replacement of the chloro or thio groups with other functional groups, leading to the formation of diverse derivatives .
科学研究应用
This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. It acts as a brain-type glycogen phosphorylase inhibitor, which helps regulate glucose metabolism, control cell apoptosis, and protect against cerebral ischemia-reperfusion injury . Additionally, it has shown promise in improving cellular energy metabolism and reducing oxidative stress in brain cells . These properties make it a valuable candidate for further research in the fields of chemistry, biology, medicine, and industry.
作用机制
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. By targeting the enzyme glycogen phosphorylase, the compound helps regulate glucose metabolism in brain cells. This regulation leads to improved cellular energy metabolism, reduced oxidative stress, and decreased apoptosis . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .
相似化合物的比较
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is unique due to its specific structure and mechanism of action. Similar compounds include other aromatic anilides and indole derivatives, such as 5-chloro-N-phenyl-1H-indole-2-carboxamide . These compounds share structural similarities but may differ in their specific therapeutic targets and effects. The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- lies in its ability to inhibit brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .
属性
CAS 编号 |
540740-78-1 |
|---|---|
分子式 |
C18H17ClN2OS |
分子量 |
344.9 g/mol |
IUPAC 名称 |
5-chloro-3-(4-propan-2-ylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2OS/c1-10(2)11-3-6-13(7-4-11)23-17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
InChI 键 |
DVTQMSBSWKXIKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


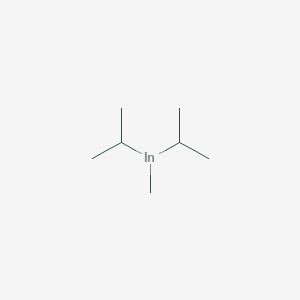

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
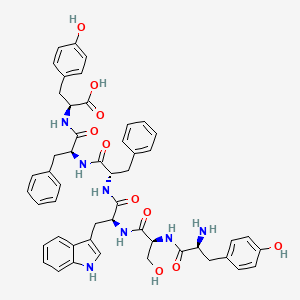
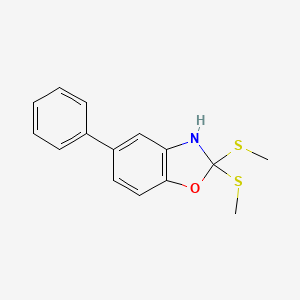
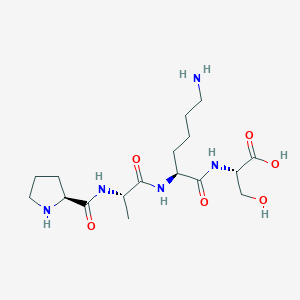
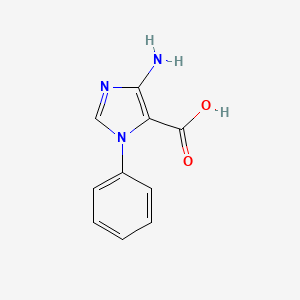
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
